6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one
Description
6-(4-Oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a bicyclic phthalazinyl substituent at the 6-position of the benzoxazinone core. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, known for their diverse bioactivities, including antimicrobial, antifungal, and receptor antagonism properties .
Properties
IUPAC Name |
6-(4-oxo-3H-phthalazin-1-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-14-8-22-13-6-5-9(7-12(13)17-14)15-10-3-1-2-4-11(10)16(21)19-18-15/h1-7H,8H2,(H,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSGHGHBHNFUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 307.303 g/mol. The compound features a complex structure that includes both benzoxazine and phthalazine moieties, contributing to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzoxazines exhibit significant antimicrobial properties. A study reported that various benzoxazine derivatives demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 100 μg/ml, indicating their potential as antimicrobial agents .
Anticancer Activity
Benzoxazine derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. For instance, modifications in the benzoxazine structure have been associated with enhanced cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their role in managing inflammatory diseases. The mechanism often involves the modulation of signaling pathways that regulate inflammation .
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial activity of various benzoxazine derivatives, it was found that the compound exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli. The study utilized a twofold serial dilution method to determine MIC values and concluded that structural modifications could enhance potency .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of modified benzoxazines. The study demonstrated that specific substitutions on the benzoxazine ring led to increased apoptosis in cancer cells. The mechanism involved the activation of caspase pathways, highlighting the compound's potential as a chemotherapeutic agent .
| Activity | Type | MIC (μg/ml) | Cell Line |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | N/A |
| Antimicrobial | E. coli | 25 | N/A |
| Anticancer | MCF-7 | N/A | Breast cancer cell line |
| Anti-inflammatory | N/A | N/A | In vitro models |
Comparison with Similar Compounds
Comparison with Similar Benzoxazinone Derivatives
Structural Variations and Substituent Effects
The bioactivity of benzoxazinones is highly dependent on substituents at the 6-position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in compound 14n enhances MR binding affinity by stabilizing hydrophobic interactions .
- Bicyclic vs.
- Glycosylated Derivatives: Compounds like 2-O-β-D-glucopyranosyl derivatives (e.g., from Acanthus ilicifolius) show improved solubility but reduced antifungal activity compared to non-glycosylated forms .
Antimicrobial Activity:
- Propanolamine-Containing Derivatives: 2H-1,4-benzoxazin-3(4H)-ones with propanolamine moieties exhibit broad-spectrum activity against plant pathogens (e.g., P. cactorum, 72% inhibition at 20 mg/L) .
Antihypertensive and Receptor Antagonism:
- Compound 14n demonstrated significant MR antagonism (IC₅₀: 3.8 nM) and reduced blood pressure in hypertensive rat models, attributed to its pyrazolyl-CF₃ substituent .
- The target compound’s phthalazinyl group may confer distinct receptor interactions, though experimental data are lacking.
Anticancer Activity:
- Benzoxazolinone derivatives (e.g., Acanthosides A-D) from Acanthus ilicifolius showed cytotoxicity against HeLa and HepG2 cells (IC₅₀: 7.8–26.6 μM), with enhanced activity from benzoyl substituents .
Structure-Activity Relationship (SAR) Trends
- Position 6 Modifications :
- Degradation Products: Degradation of benzoxazinones to phenoxazinones or malonamic acids can alter bioactivity, suggesting the phthalazinyl group’s stability may influence metabolic pathways .
Q & A
Q. What are the established synthetic methodologies for introducing substituents at the 6-position of 2H-1,4-benzoxazin-3(4H)-one?
Methodological Answer: The synthesis of 6-substituted benzoxazinones commonly employs cross-coupling reactions and reductive cyclization. For example:
- Palladium-catalyzed Suzuki-Miyaura cross-coupling enables the introduction of aryl/heteroaryl groups at the 6-position. This involves borylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one followed by coupling with boronic esters (e.g., synthesis of oxazolidinone derivatives) .
- Reductive cyclization of methyl α-(o-nitrophenoxy)-α-methoxyacetates, followed by demethylation, provides access to hydroxamic acid derivatives like DIMBOA analogs .
- Bioactivity-guided fractionation from natural sources (e.g., maize or rye) can isolate derivatives like DIBOA-Glc, which are precursors for further functionalization .
Q. How is the structural characterization of 6-substituted benzoxazinones performed using spectroscopic methods?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts and coupling constants. For example, the acetamide group in 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one shows distinct δ 2.20 (s, 3H) in ¹H NMR .
- GC/MS analysis : Molecular ion peaks (e.g., m/z 219 for C12H13NO3) and fragmentation patterns confirm molecular weight and substituent stability .
- X-ray crystallography : Resolves stereochemistry in complexes like MR antagonist 14n, where the 6-position trifluoromethylpyrazole moiety is critical for binding .
Q. What biological activities are associated with benzoxazinone derivatives, particularly those substituted at the 6-position?
Methodological Answer:
- Antifungal activity : Derivatives like 6-methoxy-2-methyl-4-carbaldehyde exhibit inhibition against Fusarium spp. via disruption of fungal membrane integrity (IC₅₀ = 12–35 μM) .
- Mineralocorticoid receptor (MR) antagonism : 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl] derivatives block MR with IC₅₀ < 10 nM, validated by in vitro luciferase assays .
- Plant defense : 6-Methoxy derivatives (e.g., DIMBOA) degrade to benzoxazolinones, which deter aphids and lepidopterans through antifeedant effects .
Advanced Research Questions
Q. What experimental approaches can optimize the yield of palladium-catalyzed cross-coupling reactions in benzoxazinone synthesis?
Methodological Answer:
- Ligand screening : Bulky phosphine ligands (e.g., XPhos) enhance steric control, improving regioselectivity in Suzuki couplings .
- Solvent optimization : Mixed polar solvents (e.g., dioxane/water) stabilize reactive intermediates while maintaining catalyst activity.
- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side reactions during borylation .
- In situ monitoring : HPLC-MS tracks reaction progress to isolate intermediates before degradation .
Q. How can degradation kinetics of benzoxazinones in agricultural systems be analyzed to assess ecological impact?
Methodological Answer:
- Soil microcosm studies : Incubate derivatives (e.g., DIMBOA) with soil samples and quantify degradation products (e.g., MBOA) via LC-MS at timed intervals. First-order kinetics models estimate half-lives (t₁/₂ = 2–7 days) .
- Ecotoxicology assays : Use Daphnia magna or Folsomia candida to assess toxicity of degradation byproducts. EC₅₀ values correlate with hydroxylation rates .
- Field trials : Apply isotopically labeled (¹³C/¹⁵N) benzoxazinones to track uptake in non-target plants and soil microbiota .
Q. What strategies address discrepancies in reported IC₅₀ values of benzoxazinone derivatives across different bioassays?
Methodological Answer:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for MR antagonism) and control for pH, temperature, and solvent (DMSO ≤ 0.1%) .
- Structure-activity relationship (SAR) modeling : Compare substituent effects (e.g., electron-withdrawing groups at C-6 enhance antifungal activity) to identify outliers .
- Dose-response validation : Replicate assays with internal standards (e.g., fluconazole for antifungal tests) to normalize inter-lab variability .
Q. How do molecular docking studies contribute to the design of benzoxazinone-based therapeutic agents?
Methodological Answer:
- Crystal structure-guided design : The MR antagonist 14n was optimized using docking into the MR ligand-binding domain (PDB: 3VHU). Trifluoromethylpyrazole forms hydrophobic interactions with Leu848 and Asn770 .
- Free energy calculations : MM/GBSA estimates binding affinities (ΔG = -45 kcal/mol for 14n) to prioritize derivatives for synthesis .
- Dynamic simulations : Molecular dynamics (MD) over 100 ns validate stable binding poses, reducing false positives in virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
